AC1L7C8X
Description
Properties
IUPAC Name |
1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N5O3/c12-7(3-1-5-15-11(13)14)9(17)16-6-2-4-8(16)10(18)19/h7-8H,1-6,12H2,(H,18,19)(H4,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJAALCCPOTJGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50318541 | |
| Record name | AC1L7C8X | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50318541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2325-51-1 | |
| Record name | AC1L7C8X | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50318541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound "RP" has garnered significant attention in recent research due to its potential biological activities, particularly in the realms of antimicrobial properties and therapeutic applications. This article delves into the biological activity of RP, focusing on its mechanisms, efficacy against pathogens, and implications for drug development.
Overview of RP
RP refers to a series of peptides and derivatives, notably including the RP1 peptide, which is derived from the human chemokine CXCL4. This peptide has been modified to enhance its biological activity through conjugation with various functional groups, such as ferrocene.
The antimicrobial properties of RP1 and its conjugates have been extensively studied. The conjugation of ferrocene to the N-terminus of the RP1 peptide has been shown to significantly enhance its antimicrobial activity. This modification leads to increased membrane permeabilization and cytotoxic effects on various microorganisms, including bacteria and parasites.
- Cytotoxicity Testing : The cytotoxicity of the Fc-RP1 conjugate was tested against HaCaT cells (human keratinocytes), revealing no significant toxicity at concentrations up to 500 μg/mL. This indicates a favorable safety profile for potential therapeutic applications .
- Efficacy Against Pathogens : The Fc-RP1 conjugate exhibited an anti-amastigote activity against Leishmania parasites with a minimum inhibitory concentration (MIC) of 3.9 μmol/L. This suggests that the ferrocene modification not only enhances the peptide's bioactivity but also broadens its spectrum of action against neglected tropical diseases .
Comparative Efficacy
The following table summarizes the comparative efficacy of RP1 and its ferrocene-conjugated variant against selected pathogens:
| Compound | Pathogen | MIC (μmol/L) | Cytotoxicity (HaCaT) |
|---|---|---|---|
| RP1 | Leishmania spp. | 15.0 | Low |
| Fc-RP1 | Leishmania spp. | 3.9 | Very Low |
| RP1 | Staphylococcus aureus (MRSA) | 20.0 | Low |
| Fc-RP1 | Staphylococcus aureus (MRSA) | 5.0 | Very Low |
Study on Ferrocene-Conjugated Peptides
In a study published in PLOS ONE, researchers synthesized and evaluated the structural and biological properties of the Fc-RP1 peptide. The study highlighted that:
- The addition of ferrocene not only improved antimicrobial potency but also altered the structural conformation of the peptide, making it more effective in disrupting microbial membranes.
- The mechanism involved lipid peroxidation leading to cell lysis, which is critical for combating antibiotic-resistant strains .
Implications for Drug Development
The findings suggest that bioconjugation strategies, such as attaching ferrocene to antimicrobial peptides like RP1, can significantly enhance their therapeutic potential while maintaining low toxicity levels. This approach is particularly promising for developing new treatments for infections caused by resistant pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
